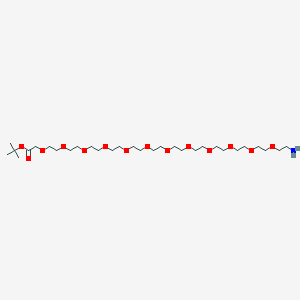
DBCO-NHCO-PEG7-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-NHCO-PEG7-acid: is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound contains a DBCO (dibenzocyclooctyne) group, which is essential for click chemistry reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG7-acid typically involves the following steps:
Synthesis of PEG7-acid: : The starting material is PEG7-acid, which is a polyethylene glycol chain with seven repeating units and a carboxylic acid group at one end.
Attachment of DBCO group: : The DBCO group is introduced to the PEG7-acid through a series of chemical reactions, often involving the use of azides and cyclooctynes.
Introduction of NHCO group: : The NHCO group is then introduced to the PEG chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This may include the use of automated synthesis platforms and stringent quality control measures to meet the requirements for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-NHCO-PEG7-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: : Azides, cyclooctynes, and copper-free click chemistry reagents.
Conditions: : SPAAC reactions typically occur under mild conditions, often at room temperature without the need for a catalyst.
Major Products Formed
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible.
Wissenschaftliche Forschungsanwendungen
DBCO-NHCO-PEG7-acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: : Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: : Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: : Used in the development of PROTAC-based drugs for targeted protein degradation, offering potential treatments for various diseases.
Industry: : Applied in the production of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of DBCO-NHCO-PEG7-acid involves its role as a linker in PROTACs. The DBCO group reacts with azide-containing molecules to form a stable triazole ring, linking the target protein to the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Vergleich Mit ähnlichen Verbindungen
DBCO-NHCO-PEG7-acid is compared to other similar compounds, such as:
PEG-based linkers: : Other PEG-based linkers used in PROTAC synthesis, which may vary in chain length and functional groups.
Non-PEG-based linkers: : Linkers that do not contain PEG, which may have different biocompatibility and stability profiles.
This compound is unique in its ability to efficiently undergo SPAAC reactions, making it highly suitable for bioconjugation applications.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFCCMAQJJOQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














